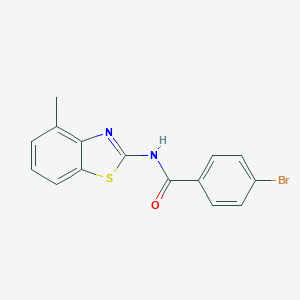

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

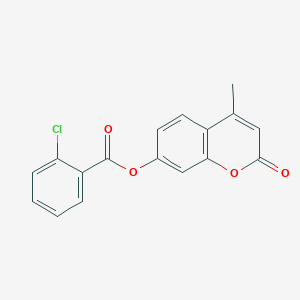

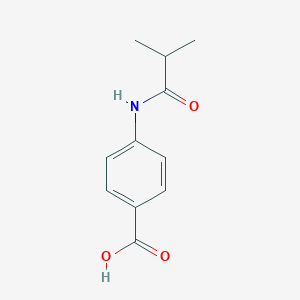

“N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzothiazole ring attached to a phenoxyacetamide group. The benzothiazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .

Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available due to the lack of studies on this specific compound .

科学的研究の応用

Antimycotic Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide derivatives demonstrate potent antimycotic activities. These compounds have been synthesized and tested against fungi like Candida albicans and Cryptococcus neoformans, showing that the presence of two amidic groups usually enhances antimycotic activity (Daidone et al., 1988).

Antimicrobial Properties

The synthesis of novel phenoxyacetamide derivatives has led to compounds with significant antimicrobial properties. Despite some compounds showing no antibacterial or antifungal activities at tested concentrations, the exploration in this area highlights the potential of this compound derivatives in antimicrobial applications (Raffa et al., 2002).

Synthesis and Biological Evaluation

The diastereoselective synthesis of benzothiazole β-lactam hybrids using these compounds has been explored. These hybrids, starting from (benzo[d]thiazol-2-yl)phenol, were evaluated for their antimicrobial activities, showcasing moderate activities against various bacterial strains and highlighting potential medicinal applications (Alborz et al., 2018).

Synthesis for Julia Olefination

This compound derivatives have been used in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing their utility in Julia olefination. These compounds exhibit varied selectivity under different conditions, marking their significance in synthetic chemistry (Ghosh et al., 2009).

Synthesis of Antitumor Compounds

The synthesis of substituted benzothiazole derivatives has shown that these compounds have varied pharmacological and biological activities, including significant anti-inflammatory and antibacterial activity. These findings suggest a potential for these derivatives in therapeutic applications (Hunasnalkar et al., 2010; Chidrawar, 2016).

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been synthesized and studied for their interaction with the target dpre1, a potent inhibitor with enhanced anti-tubercular activity .

Biochemical Pathways

特性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURMMBDBVFQPPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)

![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)

![N-[2,6-di(propan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B472941.png)